N-cis-Hexadec-9Z-enoyl-L-homoserine lactone
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Overview
Description
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (N-acylated homoserine lactones) that functions as a quorum sensing signaling molecule in strains of S. meliloti . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .
Molecular Structure Analysis
The molecular formula of “N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is C20H35NO3 . The InChi Code is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (22)21-18-16-17-24-20 (18)23/h7-8,18H,2-6,9-17H2,1H3, (H,21,22)/b8-7-/t18-/m0/s1 .Chemical Reactions Analysis
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is involved in quorum sensing, a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This process involves the production, release, and detection of small diffusible signal molecules called autoinducers .Physical And Chemical Properties Analysis
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a crystalline solid with a formula weight of 337.5 . It is soluble in DMF and DMSO .Scientific Research Applications
Quorum Sensing Signaling Molecule
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (acylated homoserine lactones) that functions as a quorum sensing signaling molecule in certain strains of bacteria . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .
Inhibition of Pathogenesis
Regulating bacterial quorum sensing signaling can be used to inhibit pathogenesis . This represents a new approach to antimicrobial therapy in the treatment of infectious diseases . The specificity of the signal is conferred by the differences in the AHLs, which generally consist of a fatty acid coupled with homoserine lactone (HSL) .
Research in Immunology & Inflammation
This compound has been used in the research area of Immunology & Inflammation . The details of the specific studies and their results are not provided in the sources.
Research in Infectious Disease
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” has also been used in the research area of Infectious Disease . The specifics of the research and the results are not detailed in the sources.
Mechanism of Action
Target of Action
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .
Mode of Action
This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .
Biochemical Pathways
The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .
Future Directions
properties
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHAQLGRDSHKW-ZEVQVBBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone |
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